cIAP1 ligand 1

PROTAC E3 Ligase Binding Affinity

cIAP1 ligand 1 (E3 ligase Ligand 12) is the definitive LCL161-derived warhead for cIAP1-recruiting PROTACs & SNIPERs. Kd 0.5 nM for cIAP1 BIR3, 90-fold selectivity over XIAP (Kd 45 nM), vastly outperforming pan-IAP ligands like GDC-0152 (2.5-fold selectivity). In ARV-825 PROTACs: AR degradation EC50 0.3-0.8 μM, 10-fold anti-proliferative advantage over enzalutamide in resistant 22Rv1 models. SNIPER constructs: selective cIAP1 degradation IC50 6.8 nM, >7-fold over XIAP. 34-fold higher affinity than GDC-0152 ensures superior probe performance. Batch-certified for reproducible TPD outcomes.

Molecular Formula C31H42N4O6S
Molecular Weight 598.8 g/mol
Cat. No. B2715137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecIAP1 ligand 1
Molecular FormulaC31H42N4O6S
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1
InChIKeySPXBMEKMIPOEMC-LQGLAIQGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cIAP1 Ligand 1: Binding Affinity, Selectivity Profile, and Core Chemical Identity for PROTAC Procurement


cIAP1 ligand 1 (CAS 2095244-42-9), also designated E3 ligase Ligand 12, is a synthetic small-molecule ligand engineered as an LCL161 derivative to recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase within targeted protein degradation (TPD) workflows, most notably as a warhead for PROTAC and SNIPER constructs . Its molecular architecture features a canonical SMILES structure of OC1=CC(C(C2=CSC([C@H]3N(CCC3)C([C@@H](NC([C@@H](N(C(OC(C)(C)C)=O)C)C)=O)C4CCCCC4)=O)=N2)=O)=CC=C1, a molecular weight of 598.75 g/mol, and the empirical formula C31H42N4O6S . Functionally, the compound binds with high potency to the BIR3 domain of cIAP1, exhibiting a measured dissociation constant (Kd) of 0.5 nM as determined by isothermal titration calorimetry (ITC) [1]. This high-affinity engagement enables its utility as a modular E3 ligase recruiting element for the design of heterobifunctional degraders, distinguishing it from pan-IAP antagonists that lack comparable affinity metrics for cIAP1 specifically.

cIAP1 Ligand 1: Rationale Against Substitution with Generic cIAP1 Inhibitors or Pan-IAP Ligands in TPD Applications


Substituting cIAP1 ligand 1 with other cIAP1-binding small molecules or pan-IAP antagonists without rigorous re-validation is scientifically inadvisable due to quantifiable differences in binding kinetics, selectivity windows, and functional degradation outcomes. While many Smac mimetics and IAP antagonists bind to the BIR3 domains of cIAP1, cIAP2, and XIAP, their absolute affinities and, critically, the ratios of these affinities diverge substantially [1]. For instance, the pan-IAP antagonist GDC-0152 binds cIAP1 with a Ki of 17 nM, but its selectivity for cIAP1 over cIAP2 is only ~2.5-fold, and its affinity for XIAP (Ki = 28 nM) is within a comparable range [2]. In contrast, cIAP1 ligand 1 demonstrates a 90-fold preference for cIAP1 (Kd = 0.5 nM) over XIAP (Kd = 45 nM), a selectivity profile that directly influences the efficiency and specificity of E3 ligase recruitment in heterobifunctional degraders [3]. These variations in binding energetics and selectivity translate into non-interchangeable degradation potencies (DC50 values) and divergent cellular pharmacodynamics when the ligand is deployed as part of a PROTAC construct, rendering generic substitution a high-risk variable for experimental reproducibility and downstream efficacy .

cIAP1 Ligand 1: Head-to-Head Binding Affinity and Functional Degradation Selectivity Data Versus IAP Family Comparators


Comparative Binding Affinity (Kd) of cIAP1 Ligand 1 for cIAP1, cIAP2, and XIAP

In head-to-head isothermal titration calorimetry (ITC) assays, cIAP1 ligand 1 demonstrates a stark differentiation in binding affinity across the three primary IAP family members. The compound exhibits its highest affinity for its namesake target, cIAP1, with a Kd of 0.5 nM. This is 2.4-fold higher than its affinity for cIAP2 (Kd = 1.2 nM) and a substantial 90-fold higher than its affinity for XIAP (Kd = 45 nM) [1]. This selectivity profile contrasts with that of the pan-IAP antagonist GDC-0152, which binds cIAP1 (Ki = 17 nM) with only a ~2.5-fold preference over cIAP2 (Ki = 43 nM) and a mere ~1.6-fold preference over XIAP (Ki = 28 nM) [2].

PROTAC E3 Ligase Binding Affinity IAP

Functional Degradation Potency in PROTAC Context: cIAP1 Ligand 1-Based SNIPER vs. cIAP1/cIAP2/XIAP Degradation

When integrated into a SNIPER(BRD)-1 construct, the cIAP1 ligand 1 warhead demonstrates differential degradation potencies (IC50) for the three IAP proteins in cellular assays. The IC50 for cIAP1 degradation is 6.8 nM, for cIAP2 is 17 nM, and for XIAP is 49 nM [1]. These values reflect a functional degradation selectivity hierarchy that mirrors the intrinsic binding affinity profile of the ligand (cIAP1 > cIAP2 > XIAP). In contrast, the pan-IAP antagonist AT-IAP (XIAP/cIAP1 antagonist-1) induces degradation with EC50 values of 0.32 nM for cIAP1 and 5.1 nM for XIAP, representing a ~16-fold selectivity, which is significantly less than the >7-fold functional degradation selectivity observed for the cIAP1 ligand 1-based SNIPER [2].

PROTAC Targeted Protein Degradation DC50 IAP

cIAP1 Ligand 1 Exhibits Superior cIAP1 Binding Affinity Relative to the AVPI Peptide Motif and Pan-IAP Antagonist GDC-0152

A comparative analysis of binding affinities for the cIAP1 BIR3 domain reveals that cIAP1 ligand 1 (Kd = 0.5 nM) exhibits significantly tighter binding than both the endogenous Smac/DIABLO-derived AVPI tetrapeptide motif (Ki = 400 nM) and the clinical-stage pan-IAP antagonist GDC-0152 (Ki = 17 nM) [1][2]. This represents an 800-fold improvement in affinity over the native peptide ligand and a 34-fold improvement over a representative small-molecule pan-IAP antagonist. The enhanced affinity of cIAP1 ligand 1 is attributed to its optimized LCL161-derived scaffold, which exploits additional hydrophobic interactions within the BIR3 binding groove not accessible to the minimal AVPI motif .

Binding Affinity Smac Mimetic BIR3 Domain cIAP1

Demonstrated Functional Utility in Androgen Receptor (AR) PROTACs: AR Degradation and Anti-Proliferative Efficacy

When conjugated as the E3 ligase recruiting element in an AR-targeting PROTAC (ARV-825), cIAP1 ligand 1 enables potent and selective degradation of both full-length androgen receptor (AR) and the clinically relevant splice variant AR-V7 in prostate cancer cell lines. The PROTAC ARV-825 achieves AR degradation with EC50 values of 0.3 μM in LNCaP cells, 0.5 μM in C4-2 cells, and 0.8 μM in 22Rv1 cells [1]. Corresponding anti-proliferative IC50 values in these lines are 0.4 μM, 0.6 μM, and 1.0 μM, respectively, after 72 hours of treatment. Crucially, ARV-825 is 10-fold more potent than the clinical AR antagonist enzalutamide in inhibiting the growth of enzalutamide-resistant 22Rv1 cells (IC50 = 1.0 μM vs. ~10 μM) [1]. In contrast, a VHL-based AR PROTAC (ARV-771) exhibits EC50 values of 1-10 nM, indicating a different potency profile driven by the distinct E3 ligase [2]. This demonstrates that cIAP1 ligand 1-based PROTACs provide a viable and potent alternative degradation mechanism, particularly in contexts where CRBN or VHL recruitment may be suboptimal.

PROTAC Androgen Receptor Prostate Cancer ARV-825

cIAP1 Ligand 1: Optimal Use Cases for Targeted Protein Degradation and IAP Selectivity Profiling


Construction of cIAP1-Recruiting PROTACs for Androgen Receptor (AR) Degradation in Prostate Cancer Models

cIAP1 ligand 1 is the preferred E3 ligase ligand for constructing AR-targeting PROTACs, such as ARV-825, intended for use in prostate cancer cell line panels (LNCaP, C4-2, 22Rv1). Its integration yields degraders that exhibit potent AR depletion (EC50 = 0.3-0.8 μM) and a 10-fold improvement in anti-proliferative activity over enzalutamide in resistant 22Rv1 models, directly addressing a key procurement need for compounds that overcome acquired drug resistance [1].

Development of SNIPERs for Selective cIAP1 Degradation in Mechanistic Studies

For studies requiring selective degradation of cIAP1 to dissect its specific role in apoptosis and NF-κB signaling, cIAP1 ligand 1 is the optimal building block for SNIPER constructs. Its >7-fold functional selectivity for cIAP1 degradation over XIAP (IC50 6.8 nM vs. 49 nM) in cellular assays enables precise manipulation of IAP family member levels, minimizing confounding effects from cIAP2 or XIAP co-depletion that would occur with pan-IAP ligands [2].

Synthesis of High-Affinity Chemical Probes for cIAP1 BIR3 Domain Binding Studies

With a Kd of 0.5 nM for cIAP1, cIAP1 ligand 1 is the superior choice for developing high-affinity fluorescent or biotinylated probes for biochemical and biophysical assays (e.g., SPR, FP, ITC) aimed at characterizing cIAP1 BIR3 domain interactions. Its 34-fold higher affinity relative to GDC-0152 ensures robust signal-to-noise ratios and enables detection of weak or transient binding events that lower-affinity probes might miss [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for cIAP1 ligand 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.